molecular formula C9H5BrOS B8554277 3-Bromo-7-benzothiophene-carbaldehyde

3-Bromo-7-benzothiophene-carbaldehyde

Cat. No.: B8554277
M. Wt: 241.11 g/mol
InChI Key: VYLBRQPAXQBDTF-UHFFFAOYSA-N
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Description

3-Bromo-7-benzothiophene-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at position 3 and an aldehyde group at position 7. The benzothiophene scaffold, a fusion of benzene and thiophene rings, confers unique electronic properties due to sulfur’s electron-donating effects. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where its aldehyde moiety serves as a versatile functional group for further derivatization.

Properties

Molecular Formula

C9H5BrOS

Molecular Weight

241.11 g/mol

IUPAC Name

3-bromo-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C9H5BrOS/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-5H

InChI Key

VYLBRQPAXQBDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CS2)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Benzothiophene vs.
  • Substituent Positioning : Bromine placement influences electronic effects. For example, 3-Bromo-7-benzothiophene-carbaldehyde’s bromine at position 3 may deactivate the ring, while the aldehyde at position 7 could direct electrophilic attacks to specific sites.

Physicochemical Properties

Solubility and Stability

  • Benzothiophene Derivatives : The sulfur atom increases hydrophobicity compared to benzene analogs, reducing aqueous solubility. Aldehyde groups render these compounds susceptible to oxidation, necessitating inert storage conditions.
  • 3-Bromo Benzaldehyde: Polar solvents like ethanol or DMSO enhance solubility due to the aldehyde’s polarity .

Reactivity

  • Aldehyde Group : All compounds undergo nucleophilic additions (e.g., formation of imines or hydrazones).
  • Bromine Effects :
    • Benzothiophene Derivatives : Bromine at position 5 (as in 5-Bromo-1-benzothiophene-3-carbaldehyde) may direct further electrophilic substitution to sulfur-adjacent positions .
    • 4-(Bromomethyl)benzaldehyde : The bromomethyl group (-CH₂Br) facilitates alkylation or elimination reactions, unlike direct ring-attached bromine .

Case Studies

  • 5-Bromo-1-benzothiophene-3-carbaldehyde : Serves as an intermediate in synthesizing kinase inhibitors, leveraging its aldehyde for Schiff base formation .
  • 3-Bromo benzaldehyde : Utilized in agrochemical synthesis, where its meta-substitution directs regioselective functionalization .

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